2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Overview
Description
2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C25H17ClN6O and its molecular weight is 452.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1152369 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Novel derivatives of pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines have been synthesized using various techniques, indicating a broad interest in exploring the chemical space around this scaffold for potential applications (Lahmidi et al., 2019; El-Agrody et al., 2001). These methods may offer insights into creating derivatives of 2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
Biological and Chemical Properties
- Antimicrobial Activity : Certain derivatives within this chemical class exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Abdelhamid et al., 2016; Abdelhamid et al., 2007).
Molecular Design and Drug Discovery
- Drug Discovery : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their potential as drug candidates in various therapeutic areas, indicating the structural class's relevance in medicinal chemistry (Baraldi et al., 1994; Auzzi et al., 1983).
Advanced Synthesis and Applications
- Advanced Synthesis : Research into synthesizing new derivatives indicates ongoing interest in exploiting the unique properties of the pyrazolo[1,5-a]pyrimidine scaffold for developing novel compounds with potential applications across various scientific domains (Shawali et al., 2008; Salem et al., 2015).
properties
IUPAC Name |
4-[3-[(4-chlorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN6O/c26-19-9-11-21(12-10-19)33-15-17-5-4-6-18(13-17)23-29-25-22-14-28-32(20-7-2-1-3-8-20)24(22)27-16-31(25)30-23/h1-14,16H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJWKCXIDCZPEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CC(=C5)COC6=CC=C(C=C6)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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